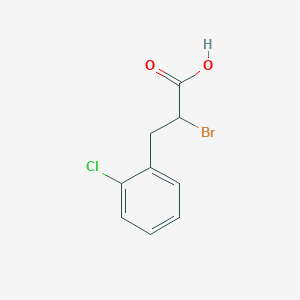

2-Bromo-3-(2-chlorophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZALCDYHCUTVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295312 | |

| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-44-3 | |

| Record name | NSC101129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 2 Chlorophenyl Propanoic Acid and Analogues

Nucleophilic Substitution Pathways (SN1, SN2) at Brominated Carbons

Nucleophilic substitution reactions at the C-2 carbon, where the bromine atom is located, are fundamental transformations for this compound. The bromine atom serves as a good leaving group, and the reaction can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions. masterorganicchemistry.com The choice between these two mechanisms is influenced by factors such as the strength of the nucleophile, the solvent, and the stability of any potential intermediates. pressbooks.publibretexts.org

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.com For 2-Bromo-3-(2-chlorophenyl)propanoic acid, an SN2 pathway is favored by strong, unhindered nucleophiles (e.g., CN⁻, OH⁻) and polar aprotic solvents (e.g., DMSO, acetone), which solvate the cation but not the nucleophile, enhancing its reactivity. pressbooks.pubyoutube.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. rsc.org This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The carbocation intermediate in the case of this compound is a secondary carbocation, which benefits from resonance stabilization by the adjacent phenyl ring (a benzylic carbocation). This stabilization makes the SN1 pathway plausible. SN1 reactions are favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group anion. pressbooks.pubdoubtnut.com Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | First-order: Rate = k[Substrate] libretexts.orgyoutube.com | Second-order: Rate = k[Substrate][Nucleophile] libretexts.orgyoutube.com |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) youtube.com |

| Substrate | Favored by substrates forming stable carbocations (tertiary, secondary benzylic) masterorganicchemistry.com | Favored by unhindered substrates (methyl, primary, secondary) masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) youtube.com | Strong nucleophiles (e.g., I⁻, CN⁻, OH⁻) youtube.com |

| Solvent | Polar protic (e.g., water, ethanol) pressbooks.pub | Polar aprotic (e.g., acetone, DMSO) pressbooks.pub |

| Stereochemistry | Racemization masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

Elimination Reaction Mechanisms (E1, E2) for Bromo-propanoic Systems

In competition with nucleophilic substitution, this compound can undergo elimination reactions (dehydrobromination) to form an unsaturated analogue, 3-(2-chlorophenyl)acrylic acid. These reactions can proceed via E1 or E2 mechanisms. byjus.comlibretexts.org

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously the C-Br bond breaks and a π-bond is formed. chemguide.co.ukmasterorganicchemistry.com This pathway requires a strong base, such as an alkoxide (e.g., NaOEt). libretexts.org The rate of the E2 reaction depends on the concentration of both the substrate and the base. masterorganicchemistry.com For the reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, between the hydrogen to be removed and the bromine leaving group is preferred. masterorganicchemistry.com

The E1 (Elimination, Unimolecular) mechanism is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In a subsequent step, a weak base (which can be the solvent) removes a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.commasterorganicchemistry.com E1 reactions exhibit first-order kinetics, as the rate is dependent only on the substrate concentration. masterorganicchemistry.com They are favored by conditions that promote carbocation formation, such as the presence of a good leaving group, a stable carbocation, and a weak base, often at elevated temperatures. masterorganicchemistry.comlibretexts.org Since E1 and SN1 reactions share a common intermediate, they are often competing processes. masterorganicchemistry.com

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular: Rate = k[Substrate] masterorganicchemistry.com | Bimolecular: Rate = k[Substrate][Base] masterorganicchemistry.com |

| Base Requirement | Weak base sufficient (e.g., H₂O, ROH) libretexts.org | Strong base required (e.g., RO⁻, OH⁻) libretexts.org |

| Mechanism | Two-step via carbocation intermediate libretexts.org | One-step, concerted reaction libretexts.org |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar geometry masterorganicchemistry.com |

| Competition | Competes with SN1 reactions masterorganicchemistry.com | Competes with SN2 reactions libretexts.org |

Intramolecular Cyclization Mechanisms (e.g., for Indanone Formation)

A significant reaction for 3-arylpropanoic acids, including the parent structure of the title compound, is intramolecular cyclization to form 1-indanone (B140024) derivatives. researchgate.netnih.gov This transformation is a key step in the synthesis of many biologically active molecules. researchgate.net The most common pathway for this cyclization is an intramolecular Friedel-Crafts acylation . sigmaaldrich.comrsc.org

The mechanism generally proceeds under strong acid catalysis (either Brønsted or Lewis acids) and involves the following steps:

Formation of an Electrophile : The carboxylic acid is activated by the acid catalyst. In the presence of a strong Brønsted acid like polyphosphoric acid or a superacid, the carbonyl oxygen of the carboxylic acid is protonated. Subsequent loss of water generates a highly electrophilic acylium ion. rsc.org Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride (e.g., using thionyl chloride), which then forms a complex with a Lewis acid catalyst (e.g., AlCl₃, NbCl₅). researchgate.netsigmaaldrich.com

Electrophilic Aromatic Substitution : The electrophilic acylium ion (or its complex) is attacked by the electron-rich aromatic ring in an intramolecular fashion. For 3-(2-chlorophenyl)propanoic acid, this attack occurs at the C-6 position of the phenyl ring, ortho to the propanoic acid chain.

Rearomatization : A proton is lost from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final 1-indanone product. sigmaaldrich.com

Various catalytic systems have been developed to promote this reaction under milder conditions, including using metal triflates or microwave assistance to improve yields and reduce reaction times. researchgate.netnih.gov

| Starting Material Analogue | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)propionic acid | TfOH (3 eq.) | CH₂Cl₂, 110 °C, Microwave, 30 min | 5-Methoxy-1-indanone | 100% nih.gov |

| 3-Phenylpropanoic acid | TfOH (3 eq.) | CH₂Cl₂, 110 °C, Microwave, 30 min | 1-Indanone | 100% nih.gov |

| 3-(4-Chlorophenyl)propionic acid | TfOH (3 eq.) | CH₂Cl₂, 110 °C, Microwave, 30 min | 5-Chloro-1-indanone | 100% nih.gov |

| 3-(4-Nitrophenyl)propionic acid | TfOH (3 eq.) | CH₂Cl₂, 110 °C, Microwave, 30 min | 5-Nitro-1-indanone | 95% nih.gov |

Hydrolysis Mechanisms of Carboxylic Acid Derivatives

While the carboxylic acid group of this compound is relatively stable, it can be converted into more reactive derivatives such as esters, amides, or acid chlorides. These derivatives can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org The mechanisms for ester hydrolysis are particularly well-studied.

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible and involves the nucleophilic attack of a strong base, typically a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon of the ester. nerdfighteria.info The mechanism proceeds as follows:

Nucleophilic Attack : The hydroxide ion attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (⁻OR) as the leaving group. nerdfighteria.info

Deprotonation : The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol molecule. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid. mnstate.edu

Acid-Catalyzed Hydrolysis : This is an equilibrium-controlled process. mnstate.edu The reaction is driven to completion by using a large excess of water. The mechanism avoids the formation of strong bases (like alkoxide ions) which are unstable in acidic solutions. nerdfighteria.infoyoutube.com

Protonation : The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. nerdfighteria.info

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the attacking water moiety to the alkoxy (-OR) group, converting it into a good leaving group (an alcohol, ROH).

Leaving Group Elimination : The intermediate collapses, reforming the carbonyl group and eliminating the alcohol molecule.

Deprotonation : The protonated carbonyl of the final carboxylic acid is deprotonated by water to regenerate the acid catalyst. nerdfighteria.info

Derivatization and Functionalization Strategies for the 2 Bromo 3 2 Chlorophenyl Propanoic Acid Scaffold

Functional Group Transformations (e.g., at Carboxyl Group, Halogen)

The primary functional groups of 2-bromo-3-(2-chlorophenyl)propanoic acid, the carboxylic acid and the bromine atom, are amenable to a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the bromine atom can be substituted by a range of nucleophiles.

The esterification of the carboxyl group can be achieved through standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid. For instance, reaction with ethanol (B145695) would yield ethyl 2-bromo-3-(2-chlorophenyl)propanoate. nih.govnist.gov Amidation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, followed by reaction with a primary or secondary amine.

The bromine atom at the alpha-position to the carboxyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, or alkoxides, leading to the corresponding alpha-amino, alpha-thio, or alpha-ether derivatives. The reactivity of the C-Br bond makes it a key site for introducing molecular diversity.

Table 1: Examples of Functional Group Transformations

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl 2-bromo-3-(2-chlorophenyl)propanoate | Esterification |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for forging carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, the 2-chlorophenyl ring presents opportunities for C-H activation. The carboxylic acid group can act as a directing group to facilitate ortho-C-H activation, leading to the introduction of new substituents at the C3 or C5 position of the phenyl ring.

Palladium-catalyzed C-H activation/aryl-aryl coupling reactions of benzoic acids and phenylacetic acids with aryl boronic acids or their derivatives have been reported. nih.govmdpi.com Although specific studies on this compound are not prevalent, the principles can be extended. Such reactions typically employ a palladium catalyst, a ligand, and an oxidant. The choice of reaction partners and conditions can be tailored to achieve the desired functionalization.

Table 2: Hypothetical C-H Arylation Conditions

| Substrate | Coupling Partner | Catalyst | Ligand | Oxidant/Base | Potential Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | 2-Bromo-3-(2-chloro-3-arylphenyl)propanoic acid |

| This compound | Potassium aryltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | 2-Bromo-3-(2-chloro-3-arylphenyl)propanoic acid |

Introduction of Heterocyclic Moieties

The introduction of heterocyclic moieties can significantly alter the biological and chemical properties of a molecule. The halogen substituents on the this compound scaffold serve as handles for the construction of fused or appended heterocyclic rings. For instance, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions to form new C-C or C-heteroatom bonds, which can then be followed by cyclization reactions.

A well-established method for forming carbon-carbon bonds is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org While direct examples with the title compound are scarce, a plausible strategy would involve the intramolecular cyclization of a derivative to form a benzofuran. This could be achieved by first coupling a suitable alkyne to the chloro-substituted phenyl ring, followed by an intramolecular reaction involving the propanoic acid side chain. Alternatively, a domino Sonogashira coupling/cyclization sequence with a suitable ortho-functionalized precursor could be envisioned. organic-chemistry.org

Table 3: Conceptual Strategy for Benzofuran Synthesis

| Step | Reaction Type | Reactants | Catalyst System | Intermediate/Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Bromo-3-(2-chloro-3-hydroxyphenyl)propanoic acid derivative, Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 2-Bromo-3-(2-chloro-3-hydroxy-4-alkynylphenyl)propanoic acid derivative |

| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Base or Metal Catalyst | Substituted Benzofuran derivative |

Another approach could involve the synthesis of indoles via Sonogashira coupling with 2-bromoanilines, suggesting that the bromo- and chloro-substituents could be leveraged for constructing various heterocyclic systems. nih.gov

Regiospecific Functionalization Approaches

The presence of two different halogen atoms (bromine and chlorine) at different positions on the this compound scaffold allows for regiospecific functionalization. The reactivity of halogens in cross-coupling reactions typically follows the order I > Br > Cl. libretexts.org This differential reactivity can be exploited to selectively functionalize one position over the other.

For instance, in a Sonogashira coupling reaction, it would be expected that an aryl bromide would react preferentially over an aryl chloride under appropriate conditions. libretexts.org While the bromine in the title compound is aliphatic, it is highly susceptible to nucleophilic substitution, whereas the chlorine on the aromatic ring is relatively inert to such reactions but can participate in cross-coupling reactions.

This difference in reactivity allows for a stepwise functionalization strategy. First, the alpha-bromo position can be targeted with a nucleophile. Subsequently, the chloro-substituent on the phenyl ring can be subjected to a cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to introduce further complexity. This regiospecific approach enables the controlled and predictable synthesis of complex derivatives.

Table 4: Regiospecific Functionalization Potential

| Reactive Site | Type of Halogen | Typical Reactivity | Potential Selective Reaction |

|---|---|---|---|

| α-position | Aliphatic Bromine | High towards nucleophilic substitution | Reaction with amines, thiols, alkoxides |

| Phenyl C2-position | Aromatic Chlorine | Low towards nucleophilic substitution, reactive in cross-coupling | Suzuki, Sonogashira, Buchwald-Hartwig amination |

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 2-Bromo-3-(2-chlorophenyl)propanoic acid. Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the position of hydrogen atoms.

In the ¹H NMR spectrum, the hydrogen atoms in the molecule occupy distinct chemical environments, leading to separate signals. docbrown.info The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The proton on the carbon bearing the bromine atom (α-proton) would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene (B1212753) (-CH2-) group. Similarly, the methylene protons would also appear as a complex multiplet. The protons on the 2-chlorophenyl ring would produce signals in the aromatic region (typically 7.0-7.5 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the two carbons of the propanoic acid chain, and the six carbons of the chlorophenyl ring. The presence of electron-withdrawing bromine and chlorine atoms influences the chemical shifts of the nearby carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| Carboxylic Acid (-COOH) | >10 | ~170-175 | Singlet |

| α-Carbon (-CHBr) | ~4.5 - 5.0 | ~40-50 | Doublet of Doublets |

| β-Carbon (-CH₂-) | ~3.2 - 3.8 | ~35-45 | Multiplet |

| Aromatic Carbons | ~7.0 - 7.5 | ~125-140 | Multiplets |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can validate the exact molecular weight and elemental composition. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive molecular ion cluster that is a key identifier for the compound.

The calculated exact mass of this compound (C₉H₈BrClO₂) is 261.93962 Da. nih.gov Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule. Key fragmentation pathways would likely involve the loss of the bromine atom, the carboxyl group, or cleavage of the bond between the α and β carbons.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 262/264/266 | [C₉H₈BrClO₂]⁺ (Molecular Ion) | - |

| 183/185 | [C₉H₈ClO₂]⁺ | Br |

| 217/219/221 | [C₈H₇BrCl]⁺ | COOH |

| 125/127 | [C₇H₆Cl]⁺ | C₂H₂BrO₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by analyzing its molecular vibrations.

The IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the 2850-3100 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations, including C-O stretching, C-Cl stretching, and C-Br stretching (typically found at lower wavenumbers, ~550 cm⁻¹). nih.govdocbrown.info

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Symmetrical vibrations, such as the stretching of the aromatic ring, would be expected to show strong signals.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Sharp, Strong |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from impurities or its enantiomers.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the purity analysis of this compound. pensoft.net In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. nih.govchromatographyonline.com Detection is typically performed using a UV detector. The method can be optimized to separate the main compound from any starting materials, by-products, or degradation products. researchgate.net

Table 4: Typical Reverse-Phase HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 225 nm) pensoft.net |

| Column Temperature | 30 °C pensoft.net |

Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this type of separation. researchgate.netmdpi.com The mobile phase is typically a non-polar solvent system, such as a mixture of n-hexane and an alcohol like isopropanol. researchgate.net This analysis is critical in pharmaceutical research where the biological activity of enantiomers can differ significantly.

Table 5: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) researchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) researchgate.net |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Column Temperature | 25 °C researchgate.net |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester, such as a methyl or pentadecyl ester. thepharmajournal.com

The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a PE-5MS). thepharmajournal.com The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

Table 6: General Gas Chromatography (GC-MS) Conditions for Analysis of a Derivatized Analyte

| Parameter | Condition |

| Derivatization Agent | Diazomethane (for methyl ester) or an alcohol with acid catalyst |

| Column | PE-5MS (e.g., 30m x 0.25mm) or similar thepharmajournal.com |

| Carrier Gas | Helium thepharmajournal.com |

| Inlet Temperature | 250 °C thepharmajournal.com |

| Oven Program | Initial temp 75°C, ramp at 10°C/min to 280°C thepharmajournal.com |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

Thin Layer Chromatography (TLC) and Preparative TLC for Monitoring and Purification

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For this compound, TLC can be effectively used to track the progress of its synthesis, for instance, the bromination of 3-(2-chlorophenyl)propanoic acid.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For a molecule like this compound, which possesses a polar carboxylic acid group and a less polar halogenated phenyl ring, a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would be employed. The optimal ratio is determined empirically to achieve a retention factor (Rf) value that allows for clear separation of the starting material, the desired product, and any byproducts.

Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic ring in the compound will absorb UV radiation. Alternatively, staining with a universal indicator such as potassium permanganate (B83412) or iodine can be used.

Preparative Thin Layer Chromatography (Prep-TLC) is an extension of analytical TLC, designed for the purification of small quantities of material (typically in the milligram range). For the purification of this compound, a larger and thicker TLC plate is used. The crude sample is applied as a continuous band across the origin of the plate. Following development in an appropriate solvent system, the separated bands corresponding to the desired compound are identified, scraped from the plate, and the compound is extracted from the silica gel using a polar solvent.

A hypothetical Prep-TLC purification of this compound is outlined in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 (pre-coated plates, 1-2 mm thickness) |

| Sample Application | Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and applied as a narrow band. |

| Mobile Phase | A mixture of hexane and ethyl acetate (e.g., 7:3 v/v), with a small addition of acetic acid to suppress the ionization of the carboxylic acid and reduce tailing. |

| Development | In a saturated chromatography tank until the solvent front reaches approximately 1 cm from the top of the plate. |

| Visualization | Under UV light (254 nm) to locate the band corresponding to the product. |

| Isolation | The identified band is carefully scraped from the plate. The collected silica is then washed with a polar solvent like ethyl acetate or methanol (B129727) to elute the purified compound. The solvent is subsequently removed under reduced pressure. |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates a system capable of handling higher backpressures.

For the rapid analysis of this compound, a reversed-phase UPLC method would be the most appropriate choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The high lipophilicity of the 2-chlorophenyl group and the presence of the bromine atom suggest that the compound will be well-retained on a C18 column.

A UPLC method would be invaluable for determining the purity of synthesized this compound with high accuracy and for quantifying its presence in various matrices. The development of a UPLC method would involve optimizing several parameters, including the column chemistry, mobile phase composition, gradient elution profile, and detector settings.

A proposed UPLC method for the analysis of this compound is detailed in the interactive data table below.

| Parameter | Condition | Rationale |

| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm particle size, 2.1 x 50 mm | Provides excellent retention and peak shape for non-polar to moderately polar compounds. The smaller particle size enhances efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |

| Gradient Elution | A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 30% to 95% B over 2-3 minutes). | Allows for the efficient elution of the analyte while also separating it from potential impurities with different polarities. |

| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for a 2.1 mm I.D. UPLC column, balancing analysis time with system pressure. |

| Column Temperature | 35 - 45 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Detection | Photodiode Array (PDA) detector set at the λmax of the compound (likely in the 210-280 nm range due to the phenyl ring) for quantification and peak purity analysis. | |

| Injection Volume | 0.5 - 2.0 µL | Small injection volumes are used in UPLC to prevent column overload and maintain high efficiency. |

Computational and Theoretical Studies of 2 Bromo 3 2 Chlorophenyl Propanoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict the optimized geometry, electronic properties, and vibrational frequencies of compounds like 2-Bromo-3-(2-chlorophenyl)propanoic acid and its analogues. nih.gov

Electronic Structure: DFT calculations can determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. This process provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar molecules like 2-phenoxy propionic acid have been used to determine the most stable geometry by scanning the potential energy surface (PES). nih.gov The presence of bulky bromine and chlorine atoms, along with the carboxylic acid group, introduces significant steric and electronic effects that dictate the molecule's three-dimensional shape.

Vibrational Properties: Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For a molecule like this compound, this would include identifying the characteristic stretching and bending vibrations of the C=O, O-H, C-Br, and C-Cl bonds. Comparing the computed spectrum with experimental data helps to confirm the molecular structure. nih.gov

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability to donate an electron. Regions of a molecule with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: A small energy gap indicates high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be easily excited from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO gap is a key descriptor in understanding its reactivity in potential chemical reactions. wuxiapptec.com

Molecular Electrostatic Potential (MEP) Mapping: The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate negative electrostatic potential (electron-rich areas), typically associated with lone pairs of electronegative atoms (like the oxygen atoms in the carboxyl group). These areas are prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-poor areas), usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green regions: Represent neutral or zero potential.

An MEP map of this compound would reveal the electron-rich nature of the carbonyl oxygen and the electron-deficient character of the carboxylic proton, providing a clear picture of its reactive sites. nih.gov

Table 1: Illustrative Frontier Orbital Data for a Substituted Propanoic Acid Analogue This table presents example data typical of DFT calculations for molecules analogous to this compound. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.62 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.23 | Indicates molecular stability and reactivity. |

Molecular Modeling and Docking Studies (in context of SAR)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery and for understanding the potential biological activity of compounds like this compound.

In the context of Structure-Activity Relationship (SAR) studies, docking helps to elucidate how structural modifications affect the binding affinity of a molecule to its target. For instance, derivatives of bromo-substituted carboxylic acids have been studied for their interaction with various enzymes. researchgate.netnih.gov Docking simulations can reveal key interactions, such as:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and amino acid residues in the receptor's active site.

Hydrophobic Interactions: Involving the chlorophenyl ring and nonpolar residues of the protein.

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the binding pocket.

By comparing the docking scores and binding modes of this compound with its analogues, researchers can build SAR models. nih.govtechnologynetworks.com These models can guide the design of new derivatives with improved potency or selectivity for a specific biological target, such as cyclooxygenase (COX) enzymes or other metabolic enzymes. nih.govcsfarmacie.cz

Thermodynamic Property Predictions

DFT calculations can also be used to predict the standard thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.gov These calculations are typically performed based on the vibrational frequencies and partition functions.

Enthalpy (ΔH°): Represents the total heat content of the system.

Entropy (S°): Measures the degree of disorder or randomness in the system.

Gibbs Free Energy (ΔG°): Indicates the spontaneity of a reaction or the stability of a molecule under constant pressure and temperature.

Predicting these properties for this compound can provide insights into its thermal stability and the equilibrium of potential reactions it might undergo. For example, the calculated Gibbs free energy of formation can be used to assess its stability relative to its isomers or decomposition products.

Table 2: Predicted Thermodynamic Properties for a Propanoic Acid Analogue at 298.15 K This table contains representative thermodynamic data that could be generated for this compound through computational methods. The values are illustrative.

| Thermodynamic Property | Predicted Value |

|---|---|

| Standard Enthalpy (H°) | -150.5 kJ/mol |

| Standard Entropy (S°) | 420.2 J/mol·K |

| Gibbs Free Energy of Formation (ΔGf°) | -85.3 kJ/mol |

Applications of 2 Bromo 3 2 Chlorophenyl Propanoic Acid in Complex Organic Synthesis

Building Blocks for Indanone Derivatives and Cyclic Systems

One of the key applications of 2-Bromo-3-(2-chlorophenyl)propanoic acid lies in its potential as a precursor for the synthesis of indanone derivatives through intramolecular Friedel-Crafts reactions. The general strategy involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. nih.govresearchgate.net In the case of this compound, the carboxylic acid can be converted to an acyl chloride, which can then undergo an intramolecular Friedel-Crafts acylation to form a six-membered ring fused to the aromatic ring, yielding a substituted indanone.

The intramolecular Friedel-Crafts reaction is a powerful tool for constructing polycyclic systems. atlantis-press.commasterorganicchemistry.com The success of this cyclization is often dependent on the nature of the aromatic ring and the reaction conditions. While electron-rich aromatic rings are generally more reactive, studies have shown that even deactivated arenes, such as those possessing halogen substituents, can undergo smooth cyclization, particularly with the use of potent Lewis acids or superacids. nih.govresearchgate.net For instance, the cyclization of 3-arylpropionic acids to 1-indanones has been successfully achieved using various catalysts, including lanthanide triflates and chlorosulfonic acid, even for electron-deficient systems. nih.govresearchgate.net

The general transformation can be depicted as follows:

Reaction Scheme: Intramolecular Friedel-Crafts Acylation to form Indanones

| Reactant | Reagents | Product |

|---|

This approach provides a direct route to functionalized indanones, which are important structural motifs in various biologically active molecules and natural products. researchgate.net The presence of the bromine and chlorine atoms on the resulting indanone core offers further opportunities for diversification through subsequent cross-coupling reactions or nucleophilic substitutions.

Synthesis of β-Lactam Analogues (indirectly via acyl bromides)

The 2-azetidinone, or β-lactam, ring is a core structural feature of a major class of antibiotics. iosrjournals.org A prominent method for the synthesis of β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor for the in situ generation of a bromo-substituted ketene.

The synthesis begins with the conversion of the carboxylic acid to its corresponding acyl chloride or bromide. Treatment of this acyl halide with a tertiary amine, such as triethylamine, leads to dehydrohalogenation and the formation of a ketene intermediate. This highly reactive ketene can then be trapped by an imine to yield the desired β-lactam. organicreactions.org The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. organic-chemistry.org

Reaction Scheme: Staudinger Synthesis of β-Lactams

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

This synthetic route allows for the introduction of the 2-chlorophenylmethyl and bromo substituents at the C4 and C3 positions of the β-lactam ring, respectively. These substituents can modulate the biological activity of the resulting compounds. The versatility of the Staudinger reaction allows for the use of a wide variety of imines, leading to a diverse library of β-lactam analogues. nih.govrsc.orgnih.govnih.gov

Intermediates for Quinolone and Quinazolinone Synthesis

This compound can also be envisioned as a starting material for the synthesis of quinolones and quinazolinones, which are heterocyclic scaffolds with significant pharmacological importance. atlantis-press.comnih.govmdpi.com

Quinolone Synthesis:

The synthesis of quinolones often involves the cyclization of precursors derived from cinnamic acids. nih.govresearchgate.net this compound can be converted to a cinnamic acid derivative through dehydrobromination to introduce a double bond. Subsequent reaction with an aniline (B41778) derivative, followed by cyclization, can lead to the formation of the quinolone core. The Gould-Jacobs reaction is a classic example where an aniline reacts with a derivative of malonic acid to form a quinolone. mdpi.com By analogy, a suitably functionalized derivative of our target molecule could enter similar reaction pathways.

Quinazolinone Synthesis:

Quinazolinones can be synthesized from anthranilic acid and its derivatives. nih.govnih.govepstem.netresearchgate.netijarsct.co.in One common method involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization. nih.govnih.gov The acyl chloride of this compound could be reacted with anthranilic acid to form an N-acylated intermediate. Subsequent treatment with a dehydrating agent would then induce cyclization to the quinazolinone ring system.

Reaction Scheme: Quinazolinone Synthesis from Anthranilic Acid

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

The resulting quinazolinone would bear the 2-bromo-1-(2-chlorophenyl)ethyl substituent at the 2-position, providing a handle for further chemical modifications.

Precursors for Specialized Reagents in Chemical Biology

Chemical probes are essential tools for studying biological systems. nih.govnih.gov The functional groups present in this compound make it an interesting starting point for the synthesis of specialized reagents, such as enzyme inhibitors or affinity-based probes. nih.govnih.govchemrxiv.org

The carboxylic acid moiety can be derivatized to mimic the carboxylate groups often found in the natural substrates of enzymes, such as proteases or carboxylases. For instance, it can be converted into a hydroxamic acid or a tetrazole, which are known carboxylic acid isosteres used in the design of enzyme inhibitors. nih.govnih.gov

The bromo substituent provides a reactive handle for covalent modification of biological targets. It can act as an electrophile, reacting with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible inhibition. This property is valuable for the development of activity-based probes.

Furthermore, the 2-chlorophenyl group can be used to modulate the pharmacokinetic properties of the molecule and can participate in hydrophobic or van der Waals interactions within a protein's binding pocket. The modular synthesis of chemical probes often involves coupling a recognition element to a reactive group and a reporter tag. rug.nlmanchester.ac.uk this compound could serve as a scaffold to which these different components are attached.

Potential Applications in Chemical Biology

| Application | Rationale |

|---|---|

| Enzyme Inhibitors | The carboxylic acid can be modified to mimic natural substrates, while the bromo group can act as a warhead for covalent inhibition. nih.govnih.govresearchgate.net |

| Activity-Based Probes | The reactive bromo group can be used to covalently label the active site of an enzyme, allowing for its detection and characterization. |

| Building Blocks for Bioactive Molecules | The compound can be incorporated into larger molecules to fine-tune their biological activity and properties. |

Structure Activity Relationship Sar Studies of Derivatives Based on the Propanoic Acid Scaffold

Design and Synthesis of Analogues for SAR Exploration

The synthesis of analogues is a fundamental step in exploring the SAR of the propanoic acid scaffold. These synthetic strategies often begin with commercially available starting materials and involve multi-step reactions to introduce diverse functional groups.

A common approach involves the coupling of a carboxylic acid moiety with an amine to form an amide bond. For instance, in the development of SLACK potassium channel inhibitors, commercially available 3-(4-chlorophenyl)propanoic acid was coupled with amine intermediates using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net This method allows for the systematic variation of the substituents on both sides of the amide linkage to probe their effect on activity.

Another synthetic route for creating analogues involves the reaction of an intermediate with reagents like 2-bromo-2-methylpropionyl bromide. nih.govresearchgate.net The resulting alkyl bromide can then undergo displacement reactions with various aryl alcohols, thiols, and amines, often facilitated by copper catalysis, to generate a library of compounds with diverse linkers and terminal groups. nih.govresearchgate.net Modifications can also include the synthesis of necessary carboxylic acid precursors through reactions such as the treatment of a starting material with n-butyllithium followed by the addition of an appropriate benzyl (B1604629) bromide. researchgate.net

The synthesis of Schiff bases and esters represents another avenue for creating derivatives of propionic acid. researchgate.net Esters can be formed by reacting propionic acid with different alcohols, while propionic acid hydrazide, synthesized from ethyl propionate (B1217596) and hydrazine (B178648) hydrate, can react with various aldehydes to yield a series of Schiff bases. researchgate.net Such systematic synthetic efforts are crucial for generating the chemical diversity needed for comprehensive SAR studies. nih.gov

Elucidation of Structural Determinants for Biological Activity (e.g., enzyme inhibition, receptor binding)

Understanding how specific structural elements of a molecule contribute to its biological activity is the primary goal of SAR studies. For derivatives of 2-Bromo-3-(2-chlorophenyl)propanoic acid, key determinants include halogen substitution, stereochemistry, and modifications to the core carboxyl and phenyl groups.

The presence and position of halogen atoms on the aromatic ring and the propanoic acid chain are critical for biological activity. The bromine and chlorine substituents on the parent compound can enhance binding to the hydrophobic pockets of enzymes. This is a key feature that influences the compound's potential as an enzyme inhibitor or a substrate analog.

In studies of related compounds, the substitution pattern of halogens has been shown to be a significant factor. For example, in a series of salicylanilide (B1680751) derivatives, compounds with a 2-chloro substitution demonstrated the most potent antimicrobial activity against Gram-positive bacteria. nih.gov The position of a halogen on a pyridine (B92270) ring in tetracyclic quinobenzothiazine derivatives was found to direct the entire course of a cyclization reaction, highlighting the profound impact of halogen placement on the final chemical structure and, consequently, its biological function. nih.gov

The three-dimensional arrangement of atoms in a molecule can have a dramatic effect on its interaction with biological targets. For chiral molecules like this compound, the stereochemistry at the C2 position is a crucial determinant of activity. It has been noted that racemization can occur during synthesis in certain solvents, which may lead to inconsistent reports of biological activity. Therefore, the validation of enantiopurity using techniques like chiral High-Performance Liquid Chromatography (HPLC) is essential.

The importance of stereochemistry is further underscored in studies of related propanoic acid analogues. The synthesis and evaluation of specific optically active analogues of 3-(2-aminocarbonylphenyl)propanoic acid were undertaken to assess their binding affinity for prostaglandin (B15479496) E (EP) receptors. nih.gov This targeted approach, focusing on a single stereoisomer, demonstrates that biological responses are often highly dependent on the specific stereochemical configuration of the molecule. nih.gov

Modifying the carboxylic acid and phenyl groups is a common strategy to optimize the pharmacological profile of propanoic acid derivatives. Derivatization of the carboxylate function in non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance anti-inflammatory activity while reducing side effects like gastrointestinal ulceration. orientjchem.org

Introducing different heterocyclic nuclei, such as 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole, to the core structure is another method reported to confer significant anti-inflammatory activity. orientjchem.org In the development of EP3 receptor antagonists, rational drug design led to the creation of a series of 3-(2-aminocarbonylphenyl)propanoic acid analogues with modifications to the carboxyamide side chain, which were synthesized to improve metabolic stability and binding affinity. nih.gov

In Vitro Functional Assays for SAR Elucidation

A variety of in vitro assays are employed to characterize the biological activity of newly synthesized analogues and to elucidate the structure-activity relationships. These assays provide quantitative data on the potency and selectivity of the compounds.

| Assay Type | Purpose | Example Application |

| Whole-Cell Automated Patch Clamp (APC) | Measures ion channel activity and inhibition. | To establish SAR for wild-type SLACK channel inhibition by a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides. nih.gov |

| Enzyme Inhibition Kinetics | Determines the potency and mechanism of enzyme inhibitors. | To elucidate the interactions of halogenated propanoic acids with target enzymes. |

| Broth Microdilution Method | Determines the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. | Used to complete the antimicrobial evaluation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. nih.gov |

| Disk Diffusion Agar Method | Qualitatively assesses the antimicrobial activity of compounds. | Initial screening of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives for antimicrobial properties. nih.gov |

| Protease Inhibition Assay | Evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit proteases like trypsin. | To assess the in vitro anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. nih.gov |

| Molecular Docking Simulations | Computationally predicts the binding mode and affinity of a ligand to a biological target. | Used to understand the interactions of halogenated propanoic acids with enzyme active sites. |

These assays are critical for building a comprehensive understanding of how structural changes affect the biological function of the propanoic acid derivatives. nih.govresearchgate.netnih.gov

Role in Modulating Biological Responses (e.g. SLACK Potassium Channels, AMPARs, Antimicrobial)

Derivatives based on the propanoic acid scaffold have been shown to modulate a range of biological targets, leading to various physiological responses.

SLACK Potassium Channels: A significant area of research has focused on the development of inhibitors for the sodium-activated potassium channel known as SLACK (KCNT1). nih.govnih.gov Gain-of-function mutations in the KCNT1 gene are linked to rare and severe epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). researchgate.netmdpi.com Small molecule inhibitors derived from scaffolds related to propanoic acid are being investigated as a therapeutic approach for these conditions. researchgate.netnih.gov SAR studies have identified potent inhibitors of wild-type and mutant SLACK channels, providing valuable tool compounds for further research. mdpi.com

AMPARs: Based on the available search results, there is no specific information detailing the role of this compound or its direct derivatives in modulating AMPA receptors.

Antimicrobial Activity: Aryl propionic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial effects. orientjchem.org For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.gov Similarly, various Schiff bases and esters of propionic acid have been synthesized and screened for their antibacterial and antifungal properties, with some compounds showing significant activity against pathogens like Staphylococcus aureus and Escherichia coli. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-Bromo-3-(2-chlorophenyl)propanoic acid, and what are the critical reaction conditions?

Answer:

The synthesis typically involves halogenation and substitution reactions. A plausible route starts with 3-(2-chlorophenyl)propanoic acid, where bromination at the β-position is achieved using brominating agents like under radical initiation (e.g., AIBN) in anhydrous THF or CCl . Key conditions include inert atmosphere (N), controlled temperature (60–80°C), and stoichiometric control to avoid over-bromination. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product . Challenges include regioselectivity; the steric and electronic effects of the 2-chlorophenyl group direct bromination to the β-carbon .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm the structure. The β-bromine atom deshields adjacent protons, causing distinct splitting patterns (e.g., doublet of doublets for H-2 and H-3) .

- Mass Spectrometry (HRMS) : Validates molecular weight (, expected [M+H]: 286.93) and isotopic patterns from and .

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and 600–650 cm (C-Br stretch) confirm functional groups .

Basic: How does the bromine substituent influence the compound’s physicochemical properties compared to non-brominated analogs?

Answer:

The bromine atom increases molecular weight and polarizability, enhancing lipophilicity (logP ~2.5–3.0) compared to non-brominated analogs. This affects solubility; the compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The electron-withdrawing effect of Br stabilizes the carboxylate anion, lowering pK (~2.8–3.2) relative to unsubstituted propanoic acids . Dimerization via hydrogen bonding (observed in carboxylic acids ) is less pronounced due to steric hindrance from the bulky 2-chlorophenyl group .

Advanced: What mechanistic pathways govern nucleophilic substitution reactions at the β-bromine site?

Answer:

The β-bromine undergoes S2 reactions with strong nucleophiles (e.g., amines, thiols) due to the adjacent electron-withdrawing carboxylic acid group, which polarizes the C-Br bond. Computational studies suggest a trigonal bipyramidal transition state with inversion of configuration. However, steric hindrance from the 2-chlorophenyl group may favor partial S1 character in polar protic solvents (e.g., EtOH/HO), leading to racemization . Kinetic studies using -NMR or HPLC can monitor substitution rates under varying conditions (pH, solvent) .

Advanced: How does this compound interact with biological targets, and what are the implications for medicinal chemistry?

Answer:

The compound’s bioactivity is linked to its structural mimicry of endogenous carboxylic acids (e.g., phenylalanine derivatives). The bromine and chlorine substituents enhance binding to hydrophobic enzyme pockets, as seen in studies of similar halogenated propanoic acids . For example, it may inhibit enzymes like amino acid decarboxylases or act as a substrate analog in bacterial peptidoglycan synthesis . In vitro assays (e.g., enzyme inhibition kinetics ) and molecular docking simulations (using X-ray crystallography data from homologs ) are used to elucidate interactions.

Advanced: How can researchers resolve discrepancies in reported reaction yields or spectroscopic data for this compound?

Answer:

Contradictions often arise from:

- Purity issues : Trace impurities (e.g., unreacted starting material) affect NMR/MS data. Purification via preparative HPLC or repeated recrystallization improves consistency .

- Reaction conditions : Variations in solvent (e.g., THF vs. DMF) or catalyst loading alter yields. Systematic optimization using Design of Experiments (DoE) methodologies is recommended .

- Stereochemical factors : Racemization during synthesis may lead to inconsistent biological activity reports. Chiral HPLC or optical rotation measurements validate enantiopurity .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., bromination energetics) and transition states using software like Gaussian or ORCA .

- Molecular Dynamics (MD) Simulations : Model solvation effects and dimerization tendencies in aqueous/organic solvents .

- QSPR Models : Relate structural descriptors (e.g., Hammett σ constants for substituents) to physicochemical properties (logP, pK) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Monitor airborne concentrations via area sampling. Store at 2–8°C in airtight, light-resistant containers .

- Waste Disposal : Neutralize with dilute NaOH before disposal as halogenated organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.